N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1005847-38-0
VCID: VC6271456
InChI: InChI=1S/C8H15N3O2S/c1-5-9-14(12,13)8-6(2)10-11(4)7(8)3/h9H,5H2,1-4H3
SMILES: CCNS(=O)(=O)C1=C(N(N=C1C)C)C
Molecular Formula: C8H15N3O2S
Molecular Weight: 217.29

N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

CAS No.: 1005847-38-0

Cat. No.: VC6271456

Molecular Formula: C8H15N3O2S

Molecular Weight: 217.29

* For research use only. Not for human or veterinary use.

N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide - 1005847-38-0

Specification

CAS No. 1005847-38-0
Molecular Formula C8H15N3O2S
Molecular Weight 217.29
IUPAC Name N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide
Standard InChI InChI=1S/C8H15N3O2S/c1-5-9-14(12,13)8-6(2)10-11(4)7(8)3/h9H,5H2,1-4H3
Standard InChI Key GIJLMGAIHQZGDG-UHFFFAOYSA-N
SMILES CCNS(=O)(=O)C1=C(N(N=C1C)C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

N-Ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide features a pyrazole ring substituted with methyl groups at positions 1, 3, and 5, an ethyl group attached to the sulfonamide nitrogen, and a sulfonamide moiety at position 4. Key identifiers include:

  • IUPAC Name: N-Ethyl-1,3,5-trimethylpyrazole-4-sulfonamide

  • SMILES: CCNS(=O)(=O)C1=C(N(N=C1C)C)C

  • InChIKey: GIJLMGAIHQZGDG-UHFFFAOYSA-N

The compound’s structure has been confirmed via spectroscopic methods, including 1H^1\text{H} NMR and 13C^{13}\text{C} NMR, which are standard for pyrazole sulfonamides .

Physicochemical Properties

Limited solubility data are available, but its lipophilicity (predicted logP ≈ 1.2) suggests moderate membrane permeability, a trait shared with bioactive sulfonamides. The sulfonamide group (SO2NH2\text{SO}_2\text{NH}_2) contributes to hydrogen-bonding capacity, which may influence receptor interactions .

Table 1: Comparative Analysis of Pyrazole Sulfonamides

PropertyN-Ethyl-1,3,5-Trimethyl Derivative1,3,5-Trimethyl Derivative3,5-Dimethyl Derivative
Molecular FormulaC8H15N3O2S\text{C}_8\text{H}_{15}\text{N}_3\text{O}_2\text{S}C7H13N3O2S\text{C}_7\text{H}_{13}\text{N}_3\text{O}_2\text{S}C6H11N3O2S\text{C}_6\text{H}_{11}\text{N}_3\text{O}_2\text{S}
Molecular Weight (g/mol)217.29203.26189.23
Key Structural FeaturesEthyl-sulfonamide, 3 methyl groupsNo ethyl groupNo 1-methyl group

Synthesis and Optimization

General Synthetic Routes

The synthesis of pyrazole sulfonamides typically involves sulfonylation of pyrazole intermediates. For N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, a plausible pathway includes:

  • Pyrazole Core Formation: Condensation of pentane-2,4-dione with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole . Subsequent methylation at the 1-position using methyl iodide in tetrahydrofuran (THF) with potassium tert-butoxide as a base generates 1,3,5-trimethyl-1H-pyrazole .

  • Sulfonylation: Reaction with chlorosulfonic acid in chloroform at 60°C forms the sulfonyl chloride intermediate, which is then treated with ethylamine to introduce the N-ethyl-sulfonamide group .

Key Reaction Conditions:

  • Temperature: 60°C for sulfonylation .

  • Solvents: Chloroform for sulfonation; dichloromethane (DCM) for amine coupling .

  • Bases: Diisopropylethylamine (DIPEA) facilitates sulfonamide bond formation .

Yield Optimization

Yields for analogous pyrazole sulfonamides range from 41% to 71%, depending on substituents and reaction conditions . For example, phenethylamine derivatives achieve higher yields (71%) compared to cyclohexenylethyl analogues (38%) due to steric and electronic effects .

Challenges and Research Gaps

Solubility and Bioavailability

The compound’s solubility profile is unreported, posing challenges for in vivo studies. Structural modifications, such as introducing polar groups (e.g., hydroxyl or carboxyl), could enhance aqueous solubility without compromising activity .

Target Identification

No specific molecular targets (e.g., enzymes, receptors) have been identified for this compound. Proteomic studies or high-throughput screening against kinase libraries are warranted .

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